molecular formula C11H15FN2O B1321940 4-Fluoro-2-(4-morpholinylmethyl)aniline CAS No. 503160-33-6

4-Fluoro-2-(4-morpholinylmethyl)aniline

Cat. No. B1321940
CAS RN: 503160-33-6
M. Wt: 210.25 g/mol
InChI Key: SKDUMUXUMJDPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(4-morpholinylmethyl)aniline, commonly known as FMMA, is an organic compound consisting of a fluoroaniline moiety attached to a morpholine ring. It has the molecular formula C₁₁H₁₅FN₂O .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-(4-morpholinylmethyl)aniline is characterized by a fluoroaniline moiety attached to a morpholine ring. The molecular weight of this compound is 210.25 g/mol .

Scientific Research Applications

Biological Probes and Imaging Agents

FMMA-based fluorescent probes enable visualization of cellular processes. By attaching FMMA derivatives to specific biomolecules, researchers track cellular localization, protein interactions, or enzymatic activity. These probes play a crucial role in live-cell imaging and molecular biology research.

properties

IUPAC Name

4-fluoro-2-(morpholin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDUMUXUMJDPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(4-morpholinylmethyl)aniline

Synthesis routes and methods

Procedure details

To a solution of 4-(5-fluoro-2-nitrobenzyl)morpholine (240 mg; 1.0 mmol) in THF:ethanol mixture (1:1) (40 mL) was added a catalytical amount of Raney-Nickel and hydrazine hydrate (6.0 mmol). The mixture was stirred for 30 minutes at ambient temperature, then filtered through a Celite pad and the filtrate was evaporated to provide the title compound (208 mg, 99%), which was used in further reactions without purification.
Name
4-(5-fluoro-2-nitrobenzyl)morpholine
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
99%

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